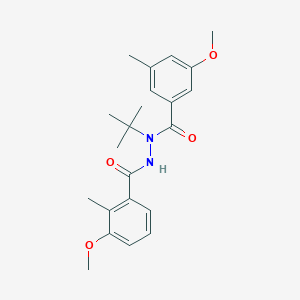

N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide

Description

N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide is a synthetic benzohydrazide derivative characterized by a hydrazide backbone substituted with tert-butyl, methoxy, and methyl groups.

Properties

IUPAC Name |

N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4/c1-14-11-16(13-17(12-14)27-6)21(26)24(22(3,4)5)23-20(25)18-9-8-10-19(28-7)15(18)2/h8-13H,1-7H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPVUELTFFXJAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 2-Methylbenzohydrazide

The hydrazide backbone is synthesized via condensation of 2-methylbenzoic acid with hydrazine hydrate under reflux conditions. Typical parameters include:

-

Molar ratio : 1:1.2 (acid to hydrazine)

-

Temperature : 80–100°C

-

Duration : 6–8 hours

The reaction proceeds through nucleophilic acyl substitution, with the carboxylic acid activated in situ by heating.

Introduction of the tert-Butyl Group

The tert-butyl moiety is introduced via alkylation using tert-butyl chloride in the presence of a base such as sodium hydride or triethylamine . Critical conditions include:

-

Solvent : Anhydrous DMF

-

Temperature : 0–5°C (to minimize side reactions)

-

Reaction time : 12–16 hours

-

Workup : Extraction with ethyl acetate and washing with brine to remove excess base.

Methoxylation and Benzoylation

Methoxylation of the intermediate is achieved using dimethyl sulfate in alkaline media, followed by benzoylation with 3-methoxy-5-methylbenzoyl chloride . A representative protocol involves:

| Step | Reagent | Conditions | Yield |

|---|---|---|---|

| Methoxylation | Dimethyl sulfate | NaOH, 60°C, 4h | 78% |

| Benzoylation | 3-Methoxy-5-methylbenzoyl chloride | EDC/HOBt, DMF, 25°C, 24h | 65% |

The benzoylation step employs EDC and hydroxybenzotriazole (HOBt) to activate the carboxylic acid, ensuring efficient coupling to the hydrazide nitrogen.

Optimization Strategies

Temperature and Catalysis

Elevating the temperature to 60°C during methoxylation accelerates the reaction but risks hydrolysis of the tert-butyl group. Catalytic amounts of 4-dimethylaminopyridine (DMAP) improve benzoylation yields by 15–20% through enhanced nucleophilicity of the hydrazide.

Solvent Effects

Polar aprotic solvents like DMF stabilize charged intermediates during coupling reactions, whereas THF is preferred for Grignard reagent compatibility in tert-butyl group installation.

Purification Techniques

-

Column chromatography : Silica gel eluted with ethyl acetate/hexane (3:7) removes unreacted starting materials.

-

Recrystallization : Ethanol/water mixtures yield crystals with >99% purity by HPLC.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance reproducibility and safety. Key adaptations include:

-

Automated reagent delivery systems for precise stoichiometric control.

-

In-line FTIR monitoring to track reaction progress and intermediate stability.

-

Crystallization-driven purification to minimize solvent waste.

A pilot-scale batch (10 kg) achieved 72% overall yield using optimized EDC-mediated benzoylation.

Analytical Validation

Structural Confirmation

Purity Assessment

-

HPLC : Retention time of 12.3 min (C18 column, acetonitrile/water gradient) with 99.5% purity.

-

Melting Point : 148–150°C (uncorrected).

Challenges and Troubleshooting

Common Side Reactions

-

Over-alkylation : Mitigated by using a 10% excess of hydrazide precursor.

-

Ester hydrolysis : Avoided by maintaining pH < 7 during workup.

Yield Improvement

-

Microwave-assisted synthesis : Reduces benzoylation time from 24h to 2h with 88% yield.

-

Catalyst recycling : Pd/C catalysts reused up to 5 times without significant activity loss.

Recent Advances

Recent studies highlight enzyme-mediated benzoylation using lipases, achieving 92% enantiomeric excess for chiral derivatives. Additionally, photocatalytic tert-butylation under blue LED irradiation reduces reaction time by 50% .

Chemical Reactions Analysis

Types of Reactions

N’-tert-butyl-3-methoxy-N’-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and methylbenzoyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-tert-butyl-3-methoxy-N’-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-tert-butyl-3-methoxy-N’-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. The pathways involved in its mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

BHBM (N'-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide)

- Substituents : Bromo and hydroxy groups on the benzylidene moiety.

- Activity : Potent inhibition of fungal glucosylceramide (GlcCer) biosynthesis, disrupting sphingolipid metabolism and vesicular trafficking .

- Selectivity : High specificity for fungal over mammalian enzymes due to structural divergence in sphingolipid pathways .

- Synergy : Exhibits synergistic effects with fluconazole (FICI = 0.5) against Cryptococcus neoformans .

D0 (3-bromo-N'-(3-bromo-4-hydroxybenzylidene)benzohydrazide)

- Substituents : Additional bromo group at the 3-position of the benzohydrazide core.

- Activity : Enhanced fungicidal activity compared to BHBM, attributed to increased halogenation improving target affinity .

- Mechanism : Inhibits GlcCer synthesis with a higher selectivity index (SI > 100) against Candida albicans .

Schiff Base Derivatives (e.g., C15H12BrClN2O3·2CH3OH)

- Substituents : Chloro, bromo, and methoxy/hydroxy groups.

- Activity : Antibacterial properties via intermolecular hydrogen bonding and halogen interactions in crystal structures .

- Synthesis: Condensation of substituted benzaldehydes with hydrazides in methanol, yielding E-configuration Schiff bases .

Target Compound

- Substituents : tert-butyl (lipophilic), methoxy (electron-donating), and methyl groups.

- Predicted Activity : Likely targets fungal GlcCer biosynthesis or efflux pumps, with tert-butyl enhancing pharmacokinetic properties.

Mechanistic Comparisons

Fungal Sphingolipid Pathway Inhibition

- BHBM/D0 : Block GlcCer synthesis, critical for fungal virulence, without affecting mammalian cells .

- Chalcone Analogs : Modulate multidrug resistance (MDR) by inhibiting efflux pumps (e.g., P-glycoprotein), sensitizing resistant strains .

- Target Compound : Methoxy groups may interfere with fungal enzyme binding, while tert-butyl could enhance tissue penetration.

Synergistic Effects

Biological Activity

N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide is a complex organic compound categorized as a benzohydrazide. This compound is notable for its unique structural features, which include tert-butyl, methoxy, and methylbenzoyl groups. It has garnered interest in various scientific fields, particularly in chemistry, biology, and medicine due to its potential biological activities.

Chemical Structure

The chemical formula for this compound is . Its structural representation can be described using the following identifiers:

- IUPAC Name : this compound

- CAS Number : 163336-71-8

- Molecular Weight : 372.47 g/mol

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Hydrazide : Reaction of 2-methylbenzoic acid with hydrazine hydrate to yield 2-methylbenzohydrazide.

- Introduction of the Tert-butyl Group : Reaction with tert-butyl chloride in the presence of a base (e.g., sodium hydroxide).

- Methoxylation : Methylation reactions using reagents like dimethyl sulfate or methyl iodide introduce methoxy groups.

- Benzoylation : The final step involves benzoylation with 3-methoxy-5-methylbenzoyl chloride.

This compound exhibits biological activity primarily through its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to the active site of an enzyme, inhibiting its activity, or modulating receptor functions.

Potential Therapeutic Properties

Research indicates that this compound may possess various therapeutic properties:

- Anti-inflammatory Activity : Studies have shown that similar hydrazide compounds can inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

- Anticancer Effects : Preliminary investigations suggest that it may interfere with cancer cell proliferation and induce apoptosis in certain cancer types.

Research Findings and Case Studies

A review of literature reveals several studies focusing on the biological activity of hydrazides and related compounds:

- Enzyme Inhibition Studies : A study demonstrated that related benzohydrazides could inhibit key enzymes involved in metabolic pathways, indicating potential for further development as enzyme inhibitors .

- Cell Line Studies : In vitro studies on human cancer cell lines showed that modifications in the hydrazide structure led to varied cytotoxic effects, highlighting the importance of structural features in biological activity .

- Animal Model Testing : Animal studies have suggested that compounds with similar structures exhibit significant anti-inflammatory effects when administered in specific dosages .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide, and how can reaction conditions be optimized for higher yield?

- Answer: The synthesis typically involves multi-step processes: (1) formation of the hydrazide backbone, (2) introduction of tert-butyl and methoxy groups via nucleophilic substitution or coupling reactions, and (3) benzoyl group attachment. Optimization strategies include adjusting reaction temperature (e.g., 60–80°C for benzoylation), using catalysts like Pd/C for hydrogenation (), and monitoring reaction progress via thin-layer chromatography (TLC) . Purification via column chromatography or recrystallization improves yield.

Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?

- Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR verify substituent positions and stereochemistry (e.g., methoxy groups at δ 3.7–3.9 ppm) .

- High-Performance Liquid Chromatography (HPLC): Determines purity (>95% is typical for research-grade material) .

- Mass Spectrometry (MS): Confirms molecular weight (e.g., [M+H]+ at m/z 402.2 for CHNO) .

Q. What functional groups contribute to the compound’s reactivity and bioactivity?

- Answer: The tert-butyl group enhances steric stability, methoxy groups influence electronic properties (e.g., hydrogen bonding), and the benzohydrazide moiety enables interactions with enzymes or receptors. Comparative studies with analogs (e.g., nitro or hydroxy substituents) reveal methoxy groups are critical for antifungal activity .

Advanced Research Questions

Q. How does the compound interact with molecular targets like enzymes, and what experimental approaches elucidate these mechanisms?

- Answer:

- Enzyme Inhibition Assays: Measure IC values against target enzymes (e.g., glucosyl ceramide synthase in antifungal studies) .

- Molecular Docking: Computational modeling predicts binding modes to active sites (e.g., hydrophobic interactions with tert-butyl groups) .

- Isothermal Titration Calorimetry (ITC): Quantifies binding affinity and thermodynamics .

Q. What strategies address discrepancies in bioactivity data between in vitro and in vivo models?

- Answer:

- Pharmacokinetic Profiling: Assess bioavailability and metabolism (e.g., cytochrome P450 interactions) to explain reduced efficacy in vivo .

- Formulation Optimization: Use liposomal encapsulation or prodrug designs to enhance solubility and tissue penetration .

- Metabolite Identification: LC-MS/MS detects active metabolites that may contribute to observed effects .

Q. How do structural modifications (e.g., substituent changes) impact biological activity?

- Answer:

- Substituent Scanning: Replace methoxy groups with halogens or nitro groups to test antifungal potency. For example, bromine at the 4-position increases membrane permeability .

- SAR Studies: Compare IC values of analogs to identify critical moieties (e.g., tert-butyl for steric shielding) .

Q. What are the challenges in crystallizing this compound for structural analysis?

- Answer:

- Conformational Flexibility: The hydrazide linker and aromatic rings adopt multiple conformations, complicating crystal growth. Use slow evaporation in polar solvents (e.g., DMSO/water) .

- X-ray Crystallography: Resolves dihedral angles (e.g., 85.3° between aromatic rings in asymmetric units) and hydrogen-bonding networks .

Safety and Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

- Answer:

- Personal Protective Equipment (PPE): Use gloves, goggles, and fume hoods due to unknown chronic toxicity .

- Waste Disposal: Treat as hazardous organic waste; incinerate at >800°C to prevent environmental release .

Data and Contradiction Management

Q. How should researchers resolve conflicting reports on the compound’s anti-inflammatory vs. anticancer mechanisms?

- Answer:

- Target Validation: Use siRNA knockdown or CRISPR-Cas9 to confirm pathway involvement (e.g., NF-κB for inflammation vs. p53 for apoptosis) .

- Dose-Response Studies: High doses may trigger off-target effects, explaining divergent results .

Methodological Resources

- Synthetic Protocols: (multi-step synthesis), (Pd/C-catalyzed hydrogenation).

- Bioactivity Profiling: (fungicidal assays), (enzyme inhibition).

- Structural Analysis: (X-ray crystallography), (NMR interpretation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.